N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 941877-81-2
VCID: VC6027372
InChI: InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)
SMILES: CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.39

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

CAS No.: 941877-81-2

Cat. No.: VC6027372

Molecular Formula: C15H12N2OS2

Molecular Weight: 300.39

* For research use only. Not for human or veterinary use.

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide - 941877-81-2

Specification

CAS No. 941877-81-2
Molecular Formula C15H12N2OS2
Molecular Weight 300.39
IUPAC Name N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)
Standard InChI Key DQLKKVLMYFDACN-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(4-(Methylthio)benzo[d]thiazol-2-yl)benzamide possesses the molecular formula C₁₅H₁₂N₂OS₂ and a molecular weight of 300.39 g/mol. Its IUPAC name, N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide, reflects the substitution pattern: a methylthio (-SMe) group at the 4-position of the benzothiazole ring and a benzamide group at the 2-position. The compound’s structure is represented by the SMILES notation CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3, which encodes its atomic connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number941877-81-2
Molecular FormulaC₁₅H₁₂N₂OS₂
Molecular Weight300.39 g/mol
IUPAC NameN-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
InChIKeyDQLKKVLMYFDACN-UHFFFAOYSA-N

Structural Analysis

The benzothiazole ring system is planar and aromatic, contributing to the compound’s stability and ability to engage in π-π stacking interactions. The methylthio group at position 4 enhances lipophilicity, potentially improving membrane permeability, while the benzamide moiety at position 2 introduces hydrogen-bonding capabilities critical for target binding . Computational studies of analogous benzothiazoles suggest that the methylthio substitution modulates electronic properties, influencing reactivity and biological activity .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves a multi-step process:

  • Benzothiazole Core Formation: Cyclization of 2-aminothiophenol with a carbonyl source (e.g., aldehydes or ketones) under acidic conditions generates the benzothiazole scaffold. For this compound, 4-methylthio substitution is introduced via alkylation using methyl iodide or dimethyl sulfate.

  • Amide Coupling: The benzamide group is appended through a nucleophilic acyl substitution reaction. Benzoyl chloride or activated benzoyl derivatives react with the amine group at position 2 of the benzothiazole ring, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzothiazole formation2-Aminothiophenol, MeI, H₂SO₄65–75
Amide couplingBenzoyl chloride, EDCI, DCM70–80

Industrial Production Challenges

Scaling up synthesis requires optimization for cost-efficiency and environmental sustainability. Continuous flow reactors and catalytic methodologies are employed to enhance reaction kinetics and reduce waste. Purification often involves column chromatography or recrystallization, though industrial settings may adopt high-throughput crystallization techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of analogous benzothiazoles show distinct signals:

  • Aromatic protons: δ 7.2–8.5 ppm (multiplet, integrating for 8H from benzothiazole and benzamide rings).

  • Methylthio group: δ 2.5 ppm (singlet, 3H).
    ¹³C NMR confirms carbonyl (C=O) resonance at δ 165–170 ppm and thiocarbonyl (C=S) at δ 180–185 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically exhibits a molecular ion peak at m/z 300.39 (M⁺), with fragmentation patterns indicating loss of the methylthio group (-SCH₃, m/z 253) and benzamide moiety (-C₆H₅CONH, m/z 150).

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide demonstrate dual inhibition of BRAF and VEGFR-2 kinases, key targets in oncology. Molecular docking studies suggest the benzamide moiety binds to the ATP-binding pocket, while the benzothiazole ring stabilizes interactions with hydrophobic residues .

Table 3: Comparative Kinase Inhibition Data

CompoundBRAF IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Reference Inhibitor1218
Analogous Benzothiazole4562

Anti-Inflammatory Activity

The compound’s thioether group may modulate NF-κB signaling, reducing pro-inflammatory cytokine production. In murine models, similar derivatives decreased TNF-α levels by 40–60% at 10 mg/kg doses.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High lipophilicity (LogP ≈ 3.2) suggests good oral bioavailability.

  • Metabolism: Hepatic CYP450-mediated oxidation of the methylthio group to sulfoxide derivatives is anticipated .

  • Excretion: Primarily renal, with <5% fecal excretion observed in preclinical models.

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, classifying the compound as moderately toxic. Chronic exposure risks include hepatotoxicity due to reactive metabolite formation .

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